Bienvenue dans la boutique en ligne BenchChem!

DCEBIO

CFTR Chloride Secretion Ion Transport

DCEBIO is the preferred benzimidazolone-class KCa3.1/SK activator for researchers requiring 20–100× greater potency than 1-EBIO in epithelial ion transport assays (EC₅₀ = 41 µM in T84 monolayers). Its lack of sAHP potentiation eliminates neuronal confounding effects inherent to 1-EBIO. Validated as a benchmark for CFTR combination therapy screening—nearly doubling ICl in VX-445+VX-661+VX-770-treated F508del HBEs—and as the only benzimidazolone with confirmed IKCa-dependent pro-myogenic activity in C2C12 cells (abrogated by TRAM-34, not apamin). Select DCEBIO for cleaner electrophysiology, CFTR research, and muscle anabolic screening where pathway specificity and improved potency over 1-EBIO are critical.

Molecular Formula C9H8Cl2N2O
Molecular Weight 231.08 g/mol
CAS No. 60563-36-2
Cat. No. B109775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCEBIO
CAS60563-36-2
Synonyms5,6-Dichloro-1-ethyl-2-benzimidazolinone;  5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC9H8Cl2N2O
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=C(C=C2NC1=O)Cl)Cl
InChIInChI=1S/C9H8Cl2N2O/c1-2-13-8-4-6(11)5(10)3-7(8)12-9(13)14/h3-4H,2H2,1H3,(H,12,14)
InChIKeyLKHRMULASXZCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCEBIO (CAS 60563-36-2) – A Dichlorinated Benzimidazolone KCa3.1/SK Channel Activator with Quantifiable Potency Gains Over 1-EBIO


DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a small-molecule activator of intermediate-conductance Ca²⁺-activated K⁺ channels (IKCa1/KCa3.1) and a dichlorinated derivative of the prototypical benzimidazolone activator 1-EBIO [1]. The compound also potentiates small-conductance Ca²⁺-activated K⁺ (SK) channels (EC₅₀ = 27 µM on recombinant human SK2 channels) and stimulates transepithelial Cl⁻ secretion in multiple epithelial models, including T84 colonic monolayers and mouse jejunum (EC₅₀ = 41 µM) [2].

Why 1-EBIO, NS309, or SKA-31 Cannot Be Simply Substituted for DCEBIO in Ion Transport and Neuronal Excitability Assays


Although 1-EBIO, NS309, SKA-31, and DCEBIO all activate KCa3.1 and/or SK channels, they exhibit distinct potency ratios, selectivity profiles, and off-target effects that preclude direct functional substitution. For instance, 1-EBIO requires ~20-fold higher concentrations to achieve comparable Cl⁻ secretion in T84 monolayers [1] and also potentiates the slow afterhyperpolarization (sAHP) in hippocampal neurons, a confounding effect not observed with DCEBIO [2]. NS309 and SKA-31, while more potent on KCa3.1 (EC₅₀ ~10–260 nM), are non-selective pan-activators of KCa2.x channels, whereas DCEBIO provides a distinct balance of IKCa/SK activity suitable for epithelial ion transport studies without the ultra-high KCa3.1 potency that may mask physiological Ca²⁺ sensitivity [3].

Quantitative Differentiation: DCEBIO vs. 1-EBIO, NS309, and SKA-31 in Key Functional Assays


20-Fold Higher Potency than 1-EBIO in T84 Colonic Epithelial Cl⁻ Secretion (Short-Circuit Current)

In short-circuit current (Isc) measurements on T84 human colonic epithelial monolayers, DCEBIO was 20-fold more potent than its parent compound 1-EBIO at stimulating Cl⁻ secretion [1]. This improvement is attributed to enhanced activation of hIK1 (KCa3.1) K⁺ channels and apical Cl⁻ conductance.

CFTR Chloride Secretion Ion Transport

100-Fold Higher Potency than 1-EBIO in Patch-Clamp Assays of hIK1 (KCa3.1) Channel Activity

In whole-cell patch-clamp recordings of heterologously expressed human intermediate-conductance Ca²⁺-activated K⁺ channels (hIK1/KCa3.1), DCEBIO was 100-fold more potent than 1-EBIO [1]. This enhancement directly reflects the impact of 5,6-dichloro substitution on benzimidazolone binding to the channel-calmodulin complex.

Electrophysiology KCa3.1 Patch-Clamp

Selective Enhancement of Apamin-Sensitive IAHP Without Affecting Slow AHP (sAHP) – A Functional Advantage Over 1-EBIO in Neuronal Excitability Studies

In CA1 hippocampal pyramidal neurons, DCEBIO (100 µM) increased the amplitude and duration of the apamin-sensitive medium afterhyperpolarizing current (IAHP) without altering the slow afterhyperpolarizing current (sAHP). In contrast, the parent compound 1-EBIO potentiates both IAHP and sAHP, introducing a confounding effect on neuronal firing patterns [1]. NS309, a more potent SK/KCa3.1 activator, also selectively enhanced IAHP but with higher potency (EC₅₀ ~0.6 µM for SK2).

Neuronal Excitability SK Channels Afterhyperpolarization

IKCa-Dependent Promotion of Myogenic Differentiation in C2C12 Myoblasts – A Functional Readout Not Reported for 1-EBIO or NS309

DCEBIO (10–30 µM) significantly increased myotube formation, myosin heavy chain II protein expression, and myogenin mRNA levels in C2C12 myoblasts. These effects were abolished by the IKCa channel blocker TRAM-34 (1 µM) but not by the SK channel blocker apamin (100 nM), confirming a specific IKCa-mediated mechanism [1]. A subsequent study showed that DCEBIO increased C2C12 myotube diameter in a concentration-dependent manner via the IKCa/mitoROS/Akt/mTOR pathway [2]. No comparable myogenic differentiation data are available for 1-EBIO or NS309 in this system.

Skeletal Muscle Myogenesis IKCa Channels

Additive Cl⁻ Secretion Enhancement in CFTR-Corrected Primary Human Bronchial Epithelial Cells (F508del/G551D) – Clinical Relevance Over Non-Selective Activators

In primary human bronchial epithelial (HBE) cells expressing F508del CFTR corrected with VX-445 + VX-661, DCEBIO alone failed to stimulate Cl⁻ current (ICl). However, following CFTR potentiation with forskolin + VX-770, DCEBIO induced a significant further increase in ICl, nearly doubling the secretory response [1]. DCEBIO also decreased basolateral membrane resistance (Rb), consistent with KCa3.1 activation, whereas the KCa3.1 blocker TRAM-34 increased Rb. This demonstrates that KCa3.1 potentiation can augment Cl⁻ secretion even after maximal CFTR pharmacotherapy, a functional profile not established for 1-EBIO or NS309 in CF-relevant models.

Cystic Fibrosis CFTR KCa3.1

Optimal Use Cases for DCEBIO Based on Validated Functional Differentiation


Epithelial Ion Transport Studies Requiring High-Potency KCa3.1 Activation with Minimized Off-Target sAHP Modulation

Investigators using Ussing chamber short-circuit current recordings in T84, mouse jejunum, or primary human airway epithelia should select DCEBIO over 1-EBIO when a 20- to 100-fold potency improvement is required to reduce compound concentration and vehicle interference [1]. Additionally, for studies where SK channel-mediated neuronal AHP modulation is a confounding variable (e.g., co-culture models with neuronal components), DCEBIO's lack of sAHP potentiation provides a cleaner pharmacological profile [2].

Cystic Fibrosis Drug Discovery: Adjunctive KCa3.1 Potentiation in CFTR-Corrected Airway Epithelia

DCEBIO serves as a reference KCa3.1 activator for evaluating whether additional Cl⁻ secretory capacity can be recruited after maximal CFTR correction/potentiation therapy. The demonstration that DCEBIO nearly doubles ICl in VX-445 + VX-661 + VX-770-treated F508del HBEs [1] makes it a benchmark compound for screening next-generation CFTR/KCa3.1 combination approaches.

Skeletal Muscle Biology: Chemical Probing of IKCa-Mediated Myogenesis and Hypertrophy

For researchers studying myoblast differentiation or screening for muscle anabolic agents, DCEBIO is the only benzimidazolone-class compound with validated IKCa-dependent pro-myogenic activity in C2C12 cells [1]. Its effects are abrogated by TRAM-34 but not apamin, confirming pathway specificity [2]. This functional readout is not documented for 1-EBIO, NS309, or SKA-31.

Neuronal Excitability Assays Requiring Selective Modulation of Medium AHP (IAHP) Without sAHP Interference

Electrophysiologists studying SK channel contributions to spike frequency adaptation in hippocampal or cortical neurons should use DCEBIO (100 µM) to selectively enhance IAHP. The compound's lack of effect on sAHP contrasts with 1-EBIO and allows cleaner interpretation of SK channel function in shaping neuronal firing patterns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCEBIO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.